molecular formula C14H20N2O B2709498 2-(4-aminophenyl)-N-cyclohexylacetamide CAS No. 926267-31-4

2-(4-aminophenyl)-N-cyclohexylacetamide

Cat. No.: B2709498
CAS No.: 926267-31-4
M. Wt: 232.327
InChI Key: QAYVSVAQUPRBJA-UHFFFAOYSA-N
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Description

Significance of Acetamide (B32628) Scaffolds in Organic Synthesis and Medicinal Chemistry Research

The acetamide group is a deceptively simple yet profoundly important functional group in chemical and biological sciences. As the simplest amide derived from acetic acid, its scaffold (CH₃CONH–R) is a recurring motif in a multitude of natural products and synthetic molecules. In organic synthesis, the amide bond is prized for its stability and its ability to participate in a variety of chemical transformations.

In medicinal chemistry, the significance of the acetamide scaffold is particularly pronounced. Molecules incorporating this linkage exhibit a wide spectrum of biological activities. Research has demonstrated that acetamide derivatives possess potential anti-inflammatory, analgesic, anticonvulsant, anticancer, and antimicrobial properties. smolecule.comnih.gov This broad therapeutic potential is attributed to the amide group's ability to act as a hydrogen bond donor and acceptor, enabling it to interact with the active sites of various enzymes and receptors. smolecule.com For example, the well-known analgesic and antipyretic agent, paracetamol (acetaminophen), is a classic instance of a simple yet effective acetamide-bearing compound. The versatility of the acetamide scaffold allows medicinal chemists to modify its substituents to fine-tune pharmacokinetic and pharmacodynamic properties, making it a privileged structure in drug discovery and development.

Table 1: Reported Biological Activities of Acetamide-Containing Scaffolds

Biological Activity Research Context/Examples
Anti-inflammatory Derivatives have been evaluated for their ability to inhibit inflammation in models like carrageenan-induced paw edema.
Analgesic The structural similarity to known therapeutic agents suggests potential interaction with pain modulation pathways. smolecule.com
Antimicrobial Certain N-cyclohexylacetamide derivatives have shown moderate activity against specific bacterial strains. smolecule.com
Anticancer Various acetamide derivatives have been synthesized and evaluated for in-vitro activity against different cancer cell lines. nih.gov
Enzyme Inhibition N-cyclohexylacetamide derivatives have been explored as potential inhibitors of enzymes like acetylcholinesterase. smolecule.comresearchgate.net
Anticonvulsant The acetamide core is present in several compounds investigated for their anticonvulsant effects.

Contextualization of 2-(4-aminophenyl)-N-cyclohexylacetamide within Aromatic Amine Chemical Space

Aromatic amines, with aniline (B41778) as the parent compound, constitute a foundational class of intermediates in the chemical industry. Their derivatives are integral to the synthesis of pharmaceuticals, agrochemicals, and polymers. This compound (C₁₄H₂₀N₂O) is a molecule that occupies a unique position within this vast chemical space by integrating three key structural features: a para-substituted aniline ring, a flexible N-cyclohexyl group, and a central acetamide linker.

The 4-aminophenyl group provides the molecule with the characteristic properties of an aromatic amine, including the potential for diazotization and electrophilic substitution reactions, making it a versatile handle for further chemical modification. The primary amino group can also act as a hydrogen bond donor and a nucleophile. smolecule.com The N-cyclohexyl group imparts a significant degree of lipophilicity and conformational flexibility, which can be crucial for binding to biological targets and for influencing the molecule's solubility and transport properties. The acetamide linkage serves as a robust and stable bridge connecting the aromatic and aliphatic moieties, while its carbonyl and N-H groups offer key points for intermolecular interactions. This hybrid structure—combining a rigid aromatic core with a flexible aliphatic ring system—makes this compound a distinct entity for investigation as a synthetic intermediate or as a scaffold for new bioactive agents.

Table 2: Chemical Properties of this compound

Property Value
CAS Number 926267-31-4 chemscene.com
Molecular Formula C₁₄H₂₀N₂O smolecule.comsinfoochem.com
Molecular Weight 232.32 g/mol smolecule.comsinfoochem.com
Synonym(s) 2-(4-aminophenyl)-N-cyclohexyl-ethanamide chemscene.com
Structure An acetamide functional group attached to a cyclohexyl group and a para-aminophenyl moiety. smolecule.com

Historical Perspectives on Aminophenyl-Substituted Compounds in Academic Investigations

The scientific journey of aminophenyl-substituted compounds began in the 19th century, not in medicine, but in the burgeoning synthetic dye industry. Aniline, the simplest aminophenyl compound, was at the heart of this revolution, serving as the precursor to a vibrant palette of synthetic dyes, including mauveine and indigo. This early work established the foundational chemistry of aromatic amines and demonstrated their utility as versatile chemical precursors.

The transition of aminophenyl compounds from industrial chemistry to academic and pharmaceutical research marked a significant turning point in the early 20th century. A landmark development was the discovery of the antibacterial properties of sulfonamides. Prontosil, a precursor to sulfanilamide (B372717) (4-aminobenzenesulfonamide), demonstrated in-vivo antibacterial activity, heralding the dawn of the antibiotic era. This discovery highlighted the immense therapeutic potential locked within the aminophenyl scaffold and spurred decades of research into related structures. Another pivotal moment was the widespread adoption of paracetamol (N-(4-hydroxyphenyl)acetamide), a metabolite of acetanilide, as a major analgesic and antipyretic. These foundational discoveries cemented the role of aminophenyl derivatives as a critical area of investigation in medicinal chemistry, paving the way for the development of countless other therapeutic agents.

Emerging Research Trajectories for N-Cyclohexylacetamide Derivatives

While the aminophenyl and acetamide moieties have a long history, contemporary research continues to find new applications for their derivatives. Specifically, N-cyclohexylacetamide derivatives are the subject of several emerging research trajectories that aim to exploit the unique combination of the bulky, lipophilic cyclohexyl group and the versatile acetamide linker.

One prominent area of investigation is in the development of novel therapeutic agents. Studies have explored the potential of N-cyclohexylacetamide derivatives as enzyme inhibitors, with some research pointing towards activity against acetylcholinesterase, an enzyme implicated in Alzheimer's disease. smolecule.comresearchgate.net Another active field is the pursuit of new antimicrobial agents; certain derivatives have demonstrated moderate activity against selected bacterial strains, suggesting a potential scaffold for antibiotic development. smolecule.com Furthermore, the anti-inflammatory properties of related amide structures continue to inspire research, with N-cyclohexylacetamide derivatives being investigated for their ability to modulate inflammatory pathways. These research avenues indicate that the N-cyclohexylacetamide scaffold is a promising platform for developing new molecules with tailored biological activities, leveraging its structural and physicochemical properties to interact with specific biological targets. ontosight.ai

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(4-aminophenyl)-N-cyclohexylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O/c15-12-8-6-11(7-9-12)10-14(17)16-13-4-2-1-3-5-13/h6-9,13H,1-5,10,15H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAYVSVAQUPRBJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)CC2=CC=C(C=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2 4 Aminophenyl N Cyclohexylacetamide and Its Analogues

Established Synthetic Routes for 2-(4-aminophenyl)-N-cyclohexylacetamide Precursors

The traditional synthesis of this compound typically proceeds through a multi-step sequence. This involves the synthesis of key precursors, namely a substituted phenylacetic acid and cyclohexylamine (B46788), followed by their coupling to form the target amide. A common and effective strategy is to introduce the amino group in the final step, which involves the reduction of a nitro-substituted intermediate. This approach prevents potential side reactions associated with the free amino group during the amide bond formation.

A plausible and widely practiced route commences with 2-(4-nitrophenyl)acetic acid. This precursor is then coupled with cyclohexylamine to form the intermediate, N-cyclohexyl-2-(4-nitrophenyl)acetamide. The final step is the reduction of the nitro group to yield the desired this compound.

Optimized Conditions for Amide Bond Formation in N-Cyclohexylacetamides

The formation of the amide bond between a carboxylic acid and an amine is a cornerstone of organic synthesis. For the coupling of precursors like 2-(4-nitrophenyl)acetic acid and cyclohexylamine, various activating agents and conditions have been optimized to ensure high yields and purity.

Standard methods often employ coupling reagents that convert the carboxylic acid into a more reactive species, facilitating nucleophilic attack by the amine. Common classes of coupling reagents include carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions and minimize racemization.

Optimization of reaction conditions involves a systematic variation of solvents, temperature, and stoichiometry. Aprotic solvents like dichloromethane (B109758) (DCM), N,N-dimethylformamide (DMF), and acetonitrile (B52724) are frequently used. The reaction temperature is typically kept low initially to control the exothermic reaction and then raised to room temperature to ensure completion.

Table 1: Optimized Conditions for Amide Bond Formation

Coupling Reagent Additive Solvent Temperature Typical Yield
EDC HOBt DMF 0 °C to RT >85%
DCC DMAP DCM 0 °C to RT >80%
HATU DIPEA Acetonitrile RT >90%
T3P Pyridine Ethyl Acetate RT >85%

Strategies for Introducing the 4-Aminophenyl Moiety

The introduction of the 4-aminophenyl group is most commonly achieved through the reduction of a 4-nitrophenyl precursor. This transformation is a critical step in the synthesis of this compound and numerous other pharmacologically relevant molecules. A variety of reducing agents and catalytic systems have been developed for this purpose, offering different levels of chemoselectivity and functional group tolerance.

Catalytic hydrogenation is a widely employed method, utilizing catalysts such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel. These reactions are typically carried out under a hydrogen atmosphere in a suitable solvent like ethanol (B145695), methanol, or ethyl acetate. This method is generally clean and high-yielding.

Alternative methods involve the use of metal-acid systems, such as tin (Sn) or iron (Fe) in the presence of hydrochloric acid (HCl). While effective, these methods often require stoichiometric amounts of the metal and can involve harsh acidic conditions. More modern approaches utilize transfer hydrogenation, with hydrogen donors like ammonium (B1175870) formate (B1220265) or hydrazine (B178648) in the presence of a catalyst.

Recent advancements have focused on developing highly chemoselective methods for nitro group reduction that are tolerant of other reducible functional groups within the molecule. For instance, certain iron-based catalyst systems have demonstrated excellent selectivity for the nitro group in the presence of other sensitive functionalities. google.com

Novel Synthetic Approaches to this compound

In recent years, the development of novel synthetic methodologies has been driven by the need for more efficient, selective, and environmentally benign processes. These approaches are increasingly being applied to the synthesis of complex molecules like this compound and its analogues.

Chemo- and Regioselective Synthesis Techniques

Chemo- and regioselectivity are crucial in the synthesis of multifunctional molecules to avoid the need for extensive protecting group strategies. In the context of this compound synthesis, this primarily relates to the selective reduction of the nitro group without affecting other potentially sensitive functional groups that might be present in more complex analogues.

Advanced catalytic systems have been developed that exhibit high chemoselectivity. For example, specific rhodium catalysts have been shown to effect the cross-dimerization of terminal alkynes with high chemo- and regioselectivity, a technique that could be adapted for the synthesis of complex acetamide (B32628) analogues. orgsyn.org Furthermore, transition-metal-free methods employing hypervalent iodine reagents have been developed for chemoselective arylocyclizations of N-functionalized salicylamides, showcasing the potential for selective bond formation in complex molecular scaffolds. nih.gov

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry are increasingly influencing the design of synthetic routes in the pharmaceutical and chemical industries. For the synthesis of this compound, this translates to the use of safer solvents, minimizing waste, and employing catalytic rather than stoichiometric reagents.

One key aspect is the replacement of hazardous solvents with more environmentally friendly alternatives. The development of one-pot, multi-step reaction sequences is another green approach, as it reduces the need for intermediate purification steps, thereby saving solvents and energy. smolecule.com Biocatalysis, using enzymes or whole-cell systems, offers a green alternative for N-acylation reactions under mild conditions. For example, whole cells of Candida parapsilosis have been used for the biocatalytic preparation of substituted N-phenylacetamides with excellent conversions. rsc.org

Table 2: Green Chemistry Metrics in Synthesis

Principle Application in Synthesis Benefit
Atom Economy Catalytic direct amidation Reduces waste by maximizing the incorporation of starting materials into the final product.
Safer Solvents Use of water or bio-derived solvents Reduces environmental impact and improves worker safety.
Energy Efficiency Microwave-assisted synthesis Reduces reaction times and energy consumption compared to conventional heating.
Catalysis Use of catalytic amounts of reagents Avoids stoichiometric waste from coupling agents and reducing metals.

Catalytic Methods for Amide Formation and Aromatic Amination

The development of catalytic methods for both amide bond formation and the introduction of the aromatic amino group represents a significant advancement in the synthesis of compounds like this compound. These methods offer improved efficiency and sustainability over traditional stoichiometric approaches.

Catalytic Amide Formation: Direct catalytic amidation of carboxylic acids with amines is a highly atom-economical process where water is the only byproduct. catalyticamidation.info Various catalysts have been developed for this transformation, including those based on boron, titanium, and other transition metals. Boronic acids, for instance, have been shown to effectively catalyze the direct amidation of carboxylic acids at room temperature. orgsyn.orgcatalyticamidation.info Titanium(IV) fluoride (B91410) has also been reported as an efficient catalyst for the direct amidation of both aromatic and aliphatic carboxylic acids. researchgate.net

Catalytic Aromatic Amination: While the reduction of nitroarenes is the most common method for introducing an amino group, direct catalytic C-H amination of aromatic rings is an emerging and powerful strategy. This approach avoids the need to pre-functionalize the aromatic ring with a nitro group. Palladium-catalyzed C-H amination reactions, for example, have been developed, although they often require specific directing groups to control regioselectivity.

Table 3: Comparison of Catalytic Methods

Transformation Catalyst System Advantages
Amide Formation Boronic Acids Mild reaction conditions, waste-free.
Amide Formation TiF₄ High efficiency for a broad range of substrates.
Nitro Reduction Pd/C, H₂ Clean reaction, high yields, well-established.
Nitro Reduction Fe/CaCl₂ Inexpensive, good functional group tolerance. google.com

Derivatization Strategies for Structural Diversification of this compound

The structural framework of this compound offers multiple sites for chemical modification, enabling the generation of diverse libraries of analogs. These derivatization strategies are crucial for exploring structure-activity relationships (SAR) and optimizing the compound's properties for specific applications.

Modifications at the Amine Nitrogen of the Aminophenyl Group

The primary aromatic amine of the aminophenyl moiety is a key site for functionalization, allowing for the introduction of a wide array of substituents that can modulate the compound's electronic and steric properties. Standard synthetic transformations for primary aromatic amines can be readily applied to this compound.

N-Alkylation, N-Acylation, and N-Sulfonylation:

The lone pair of electrons on the nitrogen atom makes it nucleophilic and susceptible to reactions with various electrophiles.

N-Alkylation: Introduction of alkyl groups can be achieved through reactions with alkyl halides or via reductive amination. These modifications can influence the compound's lipophilicity and its ability to participate in hydrogen bonding.

N-Acylation: The reaction with acyl chlorides or anhydrides yields the corresponding N-acyl derivatives. This transformation is often used to introduce a variety of functional groups and can alter the electronic nature of the aromatic ring.

N-Sulfonylation: The formation of sulfonamides occurs through the reaction with sulfonyl chlorides. This modification can introduce strong hydrogen bond accepting groups and significantly impact the compound's solubility and binding interactions.

Modification TypeReagent ExampleResulting Functional Group
N-AlkylationMethyl Iodide-NH(CH₃) or -N(CH₃)₂
N-AcylationAcetyl Chloride-NHC(O)CH₃
N-SulfonylationBenzenesulfonyl Chloride-NHSO₂Ph

Substituent Variations on the Cyclohexyl Ring

Modification of the cyclohexyl ring can significantly impact the compound's conformational flexibility and steric profile. Synthetic strategies often involve the use of substituted cyclohexylamines in the initial amide bond formation or post-synthesis functionalization of the cyclohexyl moiety.

Research on related cyclohexyl-containing compounds has demonstrated that the introduction of substituents such as hydroxyl, amino, or alkyl groups can be achieved. For instance, the synthesis of 4'-substituted cyclohexyl noviomimetics involves the preparation of requisite substituted cyclohexanol (B46403) derivatives which are then coupled to the core structure. guidechem.com Similarly, the synthesis of trans-N-(4-hydroxycyclohexyl)acetamide is typically achieved by the reaction of 4-hydroxycyclohexylamine with an acetylating agent. These approaches can be adapted to produce analogs of this compound with diverse functionalities on the cyclohexyl ring.

Table of Potential Cyclohexyl Modifications:

SubstituentPotential Synthetic Precursor
Hydroxyl (-OH)Aminocyclohexanol
Amino (-NH₂)Diaminocyclohexane
Alkyl (-R)Alkyl-substituted cyclohexylamine
Phenylamino (-NHPh)N-Phenylcyclohexane-1,4-diamine

Functionalization of the Acetamide Linker

The acetamide linker, while seemingly simple, provides opportunities for structural modification, particularly at the methylene (B1212753) bridge (the α-carbon to the carbonyl group).

One potential strategy involves the α-halogenation of the corresponding carboxylic acid or acyl chloride precursor, followed by nucleophilic substitution to introduce a variety of functional groups. For example, the synthesis of N-aryl glycines from 2-chloro-N-aryl acetamides proceeds through an intermediate that is susceptible to further reactions. google.comshyzchem.com This suggests that an α-halo-2-(4-aminophenyl)-N-cyclohexylacetamide could serve as a versatile intermediate for introducing substituents such as hydroxyl, alkoxy, or amino groups at the acetamide linker.

Incorporation into Polycyclic and Heterocyclic Systems

The aminophenyl moiety of this compound is a valuable precursor for the construction of fused heterocyclic ring systems, which are prevalent in many biologically active molecules.

Benzimidazole (B57391) Synthesis: A common strategy for forming a benzimidazole ring is the condensation of an o-phenylenediamine (B120857) with a carboxylic acid or its derivative. In the context of this compound, the 4-aminophenyl portion could theoretically be part of a larger o-phenylenediamine precursor, which upon reaction with a suitable cyclizing agent, would lead to a benzimidazole-fused analog. Alternatively, the 4-amino group itself can be a starting point for building a heterocyclic ring. For example, the reaction of o-phenylenediamines with 4-aminobenzoic acid in the presence of polyphosphoric acid is a known method for synthesizing 2-(4-aminophenyl)benzimidazole. guidechem.commdpi.com This suggests that 2-(4-aminophenyl)acetic acid, a precursor to the target molecule, could undergo a similar condensation reaction with an o-phenylenediamine to form a benzimidazole derivative, which could then be coupled with cyclohexylamine.

Other Heterocyclic Systems: The primary amine also allows for the construction of other nitrogen-containing heterocycles through various cyclization reactions, such as the synthesis of quinolines or pyrones by reacting with β-ketoesters in polyphosphoric acid.

Scale-Up Considerations and Process Chemistry Research for Advanced Derivatives

The transition from laboratory-scale synthesis to industrial production of advanced derivatives of this compound requires careful consideration of process chemistry to ensure efficiency, safety, and cost-effectiveness.

Process Optimization: Key aspects of process optimization include the selection of inexpensive and readily available starting materials, the use of environmentally benign solvents, and the minimization of reaction steps and purification procedures. For instance, the industrial synthesis of 2-phenylacetamide (B93265) often employs high-pressure and high-temperature continuous flow processes to improve yield and throughput. guidechem.com Similar strategies could be explored for the large-scale production of this compound and its derivatives.

Flow Chemistry: The use of flow chemistry offers several advantages for the scale-up of multi-step syntheses, including improved heat and mass transfer, enhanced safety for handling hazardous reagents, and the potential for automated optimization. A two-step process involving a heterogeneously catalyzed hydrogenation followed by a homogeneous amidation reaction has been successfully optimized using a remote automated control system, highlighting the potential of this technology for pharmaceutical synthesis.

Catalyst Selection and Waste Reduction: The choice of catalysts is critical for industrial-scale synthesis. The use of heterogeneous catalysts is often preferred as they can be easily separated from the reaction mixture and potentially recycled. For the synthesis of the parent amine, the reduction of a nitro-precursor (2-(4-nitrophenyl)-N-cyclohexylacetamide) would be a common route. Catalytic hydrogenation using metals like palladium or platinum on a solid support is a well-established and scalable method for this transformation. Minimizing waste generation is another crucial aspect, often addressed through atom economy principles and the use of catalytic rather than stoichiometric reagents.

Advanced Structural Elucidation and Conformational Analysis of 2 4 Aminophenyl N Cyclohexylacetamide Derivatives

Spectroscopic Characterization Methodologies for Novel Analogues

Spectroscopic techniques are indispensable for the initial structural confirmation and functional group analysis of newly synthesized analogues of 2-(4-aminophenyl)-N-cyclohexylacetamide. Each method offers unique information, and together they provide a complete picture of the molecular structure in solution and solid states.

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the precise atomic connectivity of a molecule in solution. fz-juelich.de For derivatives of this compound, one-dimensional (1D) and two-dimensional (2D) NMR experiments are used for complete structural assignment.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the chemical environment and connectivity of hydrogen atoms. The expected signals for the parent compound would include:

Aromatic Protons: The para-substituted aminophenyl group typically displays a characteristic AA'BB' splitting pattern, with two doublets in the aromatic region (approx. δ 6.5-7.5 ppm).

Amine and Amide Protons: The primary amine (-NH₂) protons and the secondary amide (N-H) proton would appear as singlets or broad signals, with their chemical shifts being solvent-dependent. The amide proton signal is often observed between δ 7.5-8.5 ppm.

Methylene (B1212753) Protons: The -CH₂- group connecting the aromatic ring and the carbonyl group would appear as a singlet around δ 3.4-3.6 ppm.

Cyclohexyl Protons: The methine proton (-CH-) on the cyclohexyl ring attached to the nitrogen would be found downfield (approx. δ 3.5-4.0 ppm) due to deshielding. The remaining methylene protons of the cyclohexyl ring would produce complex multiplets in the aliphatic region (approx. δ 1.0-2.0 ppm).

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of chemically distinct carbon environments. mdpi.com Key expected resonances include:

Carbonyl Carbon: The amide carbonyl carbon signal is typically found in the δ 170-175 ppm region.

Aromatic Carbons: Six distinct signals are expected for the para-substituted ring, with the carbon attached to the amino group appearing furthest upfield.

Aliphatic Carbons: Signals for the methylene bridge carbon and the carbons of the cyclohexyl ring would be observed in the upfield region (δ 20-60 ppm).

2D NMR Techniques: To confirm assignments, 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are employed. COSY identifies proton-proton spin couplings, confirming the connectivity within the cyclohexyl and aromatic spin systems. HSQC correlates directly bonded proton and carbon atoms, allowing for unambiguous assignment of the ¹³C spectrum. scielo.br

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

Functional GroupAtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
AmideC=O-170 - 175
AmideN-H7.5 - 8.5-
AminophenylC-NH₂-145 - 150
AminophenylAromatic C-H6.5 - 7.5115 - 130
Methylene Bridge-CH₂-3.4 - 3.640 - 45
CyclohexylN-CH3.5 - 4.048 - 55
Cyclohexyl-CH₂-1.0 - 2.024 - 35
Primary Amine-NH₂3.5 - 5.0 (solvent dependent)-

Infrared (IR) Spectroscopy: IR spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule. The IR spectrum of this compound would be characterized by specific absorption bands corresponding to the vibrations of its constituent bonds.

N-H Stretching: Two distinct bands are expected in the 3300-3500 cm⁻¹ region for the symmetric and asymmetric stretching of the primary amine (-NH₂) group. A separate, sharp band around 3300 cm⁻¹ corresponds to the N-H stretch of the secondary amide.

C=O Stretching (Amide I): A strong, sharp absorption band, known as the Amide I band, is expected between 1630-1680 cm⁻¹, which is characteristic of the carbonyl group in a secondary amide.

N-H Bending (Amide II): The Amide II band, resulting from N-H bending and C-N stretching, typically appears around 1510-1570 cm⁻¹.

Aromatic C=C Stretching: Multiple sharp bands in the 1450-1600 cm⁻¹ region indicate the presence of the phenyl ring.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly those involving conjugated systems. The aminophenyl group acts as the primary chromophore in this compound. The spectrum, typically recorded in a solvent like ethanol (B145695) or methanol, is expected to show strong absorption bands corresponding to π → π* transitions within the benzene (B151609) ring. nih.govresearchgate.net The presence of the amino group (an auxochrome) typically results in two main absorption bands, one near 200-240 nm and a second, less intense band at longer wavelengths (250-300 nm). nist.gov

Table 2: Characteristic IR Absorption Frequencies for this compound

Functional GroupVibrational ModeExpected Frequency Range (cm⁻¹)Intensity
Primary AmineN-H Stretch (asymmetric & symmetric)3300 - 3500Medium
Secondary AmideN-H Stretch~3300Medium, Sharp
MethyleneC-H Stretch2850 - 2960Medium-Strong
AmideC=O Stretch (Amide I)1630 - 1680Strong
Aromatic RingC=C Stretch1450 - 1600Medium, Sharp
Secondary AmideN-H Bend (Amide II)1510 - 1570Medium-Strong

Mass spectrometry (MS) is a crucial analytical technique for determining the molecular weight of a compound and obtaining structural information from its fragmentation patterns. pg.edu.pl For this compound (Molecular Formula: C₁₄H₂₀N₂O, Molecular Weight: 232.32 g/mol ), high-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition with high accuracy.

Upon ionization, typically via electron impact (EI) or electrospray ionization (ESI), the molecular ion ([M]⁺ or [M+H]⁺) is formed. This ion can then undergo fragmentation, breaking at its weakest bonds. The analysis of the resulting fragment ions helps to piece together the molecular structure. Key fragmentation pathways for this class of compounds include: libretexts.orgthieme-connect.de

Alpha-Cleavage: Cleavage of the C-C bond adjacent to the nitrogen atom of the cyclohexyl group is a common pathway for amines.

Amide Bond Cleavage: Scission of the amide bond can occur in two ways, leading to fragments corresponding to the acylium ion or the amine fragment.

McLafferty Rearrangement: While less common for this specific structure, this pathway is a possibility for some derivatives.

Cleavage of the Methylene Bridge: The bond between the phenyl ring and the methylene group, or between the methylene and carbonyl groups, can also cleave.

Table 3: Predicted Key Mass Spectrometry Fragments for this compound (MW = 232.32)

m/z Value (Predicted)Possible Fragment Structure/IdentityFragmentation Pathway
232[C₁₄H₂₀N₂O]⁺Molecular Ion (M⁺)
134[C₈H₈NO]⁺Cleavage of the N-cyclohexyl bond
106[C₇H₈N]⁺Cleavage of the bond between methylene and carbonyl
99[C₆H₁₁NH₂]⁺Cyclohexylamine (B46788) fragment
83[C₆H₁₁]⁺Loss of the amide group from the cyclohexyl ring

Crystallographic Studies of this compound and Related Compounds

While spectroscopy provides invaluable data on molecular connectivity, X-ray crystallography offers the definitive method for determining the three-dimensional arrangement of atoms in the solid state.

Single-crystal X-ray diffraction (SCXRD) is the gold standard for structural analysis, providing precise data on bond lengths, bond angles, and torsional angles. creative-biostructure.comcarleton.edu For a molecule like this compound, an SCXRD study would reveal the preferred solid-state conformation of the flexible cyclohexyl ring (typically a chair conformation) and the orientation of the amide and aminophenyl groups.

Crucially, this technique elucidates the network of intermolecular interactions that govern the crystal packing. mdpi.com Key interactions expected in the crystal lattice include:

N-H···O Hydrogen Bonding: The secondary amide group is a classic hydrogen bond donor (N-H) and acceptor (C=O). This typically leads to the formation of robust hydrogen-bonded chains or dimers, which are a dominant feature in the crystal packing of amides. nih.gov

N-H···N Hydrogen Bonding: The primary amine on the phenyl ring can also act as a hydrogen bond donor, potentially forming interactions with the amide carbonyl oxygen or the nitrogen of another amine group.

π–π Stacking: The aromatic phenyl rings can interact through π–π stacking, further stabilizing the crystal structure.

Analysis of these interactions provides a deep understanding of the supramolecular assembly of the molecule in the solid state. researchgate.net

Polymorphism is the ability of a compound to crystallize in more than one distinct crystal structure. Different polymorphs of the same compound can exhibit different physical properties, including solubility, melting point, and stability. Molecules like this compound, which possess conformational flexibility and multiple hydrogen bonding sites, are strong candidates for exhibiting polymorphism.

The formation of different polymorphs can often be attributed to variations in the hydrogen-bonding network or different packing arrangements of the molecules. For instance, one polymorph might be characterized by a catemeric chain of N-H···O hydrogen bonds, while another might form a dimeric motif.

Crystal engineering leverages the understanding of these intermolecular interactions to design and synthesize crystalline materials with desired structures and properties. By systematically modifying functional groups or altering crystallization conditions (e.g., solvent, temperature), it is possible to favor the formation of a specific polymorph or to create novel co-crystals with tailored architectures. For amide derivatives, the predictability of the N-H···O hydrogen bond makes it a powerful tool for designing specific supramolecular synthons.

Conformational Analysis and Dynamic Behavior of the Amide Linkage and Cyclohexyl Ring

The conformational flexibility of this compound is primarily dictated by two key structural features: the rotational dynamics of the C-N amide bond and the conformational inversion of the cyclohexyl ring. These dynamic processes are crucial in determining the molecule's three-dimensional shape, which in turn influences its intermolecular interactions and macroscopic properties. Understanding these behaviors requires a detailed analysis of the energetic barriers to rotation and inversion, typically investigated through a combination of spectroscopic techniques, particularly dynamic nuclear magnetic resonance (NMR) spectroscopy, and computational modeling.

The planarity of the amide bond is a result of the delocalization of the nitrogen lone pair into the carbonyl group, which imparts a partial double bond character to the C-N bond. This resonance stabilization creates a significant energy barrier to rotation around this bond. The rotational barrier in amides typically falls within the range of 15 to 23 kcal/mol. researchgate.net This restricted rotation leads to the existence of distinct cis and trans isomers. However, in secondary amides like this compound, the trans conformation, where the bulky cyclohexyl group and the carbonyl oxygen are on opposite sides of the C-N bond, is sterically favored and thus predominantly populated.

The cyclohexyl ring in this compound exists predominantly in a chair conformation, which is the most stable arrangement for a six-membered saturated ring, minimizing both angle and torsional strain. fiveable.me The substituent, the acetamide (B32628) group, can occupy either an axial or an equatorial position on the ring. The equatorial position is generally more stable for bulky substituents to avoid 1,3-diaxial interactions.

The chair conformations can interconvert through a process known as ring flipping or ring inversion. This process involves passing through higher-energy transition states, such as the half-chair and boat conformations. vu.nl The energy barrier for cyclohexane (B81311) ring inversion is approximately 10-11 kcal/mol. This dynamic equilibrium between the two chair forms can also be studied using dynamic NMR spectroscopy by observing the temperature-dependent changes in the NMR spectrum. vu.nlacs.org

In the case of N-substituted cyclohexylamides, the chair conformation of the cyclohexane ring has been confirmed by X-ray crystallography in analogous structures like N-cyclohexyl-2-oxo-2-phenylacetamide. nih.govresearchgate.net This provides strong evidence that the cyclohexyl ring in this compound will also adopt a chair conformation.

The following interactive table summarizes the expected conformational parameters for the key dynamic processes in this compound, based on data from analogous compounds.

Dynamic ProcessPredominant ConformerMethod of AnalysisExpected Energy Barrier (kcal/mol)
Amide Bond RotationTransDynamic NMR Spectroscopy15 - 23
Cyclohexyl Ring InversionChair (Equatorial Substituent)Dynamic NMR Spectroscopy10 - 11

It is important to note that these values are estimations based on similar molecular structures. Detailed experimental and computational studies on this compound would be necessary to determine the precise energetic barriers and conformational preferences for this specific molecule.

Structure Activity Relationship Sar Studies of 2 4 Aminophenyl N Cyclohexylacetamide Analogues in Mechanistic Research

Systematic Exploration of Substituent Effects on Molecular Interactions

A systematic approach to modifying the structure of 2-(4-aminophenyl)-N-cyclohexylacetamide would involve the individual and combined alteration of its constituent parts to probe their roles in molecular recognition and binding.

The 4-aminophenyl group is a common feature in many biologically active compounds and serves as a versatile scaffold for introducing a variety of substituents. The nature, size, and electronic properties of these substituents can have a profound impact on the binding affinity of the molecule to its biological target. For instance, the amino group at the para-position is a key feature that can act as a hydrogen bond donor. Its replacement or the introduction of other substituents on the aromatic ring can alter the electronic distribution and steric profile of the molecule. nih.gov

Table 1: Hypothetical Impact of Aromatic Ring Substitutions on Binding Affinity

Substituent at R Position Expected Impact on Binding Affinity Rationale
-H (Parent) - Baseline Reference compound
-Cl para Potentially Increased Can form halogen bonds and increase hydrophobicity.
-OCH3 para Variable May increase steric hindrance or form favorable interactions.
-NO2 meta Potentially Decreased Can introduce unfavorable steric and electronic effects.

This table is illustrative and based on general medicinal chemistry principles.

The N-cyclohexyl group is a non-planar, bulky substituent that can significantly influence the conformational flexibility of the molecule. Its chair and boat conformations can adopt different orientations within a receptor's binding site, and this conformational preference can be critical for optimal ligand-target engagement. Modifications to the cyclohexyl ring, such as the introduction of substituents or its replacement with other cyclic or acyclic groups, can have a substantial effect on the molecule's activity.

For example, introducing a hydroxyl or methyl group onto the cyclohexyl ring can provide an additional point of interaction or create steric hindrance. Replacing the cyclohexyl ring with a smaller cyclopropyl (B3062369) or a larger cycloheptyl ring would alter the volume and shape of this part of the molecule, which could be beneficial or detrimental depending on the topology of the binding site. A more rigid, aromatic phenyl ring in place of the cyclohexyl group would drastically reduce conformational flexibility, which could lock the molecule into a bioactive conformation but might also prevent it from adapting to the binding site.

Table 2: Predicted Effects of Cyclohexyl Moiety Modifications on Conformational Flexibility and Target Engagement

Cyclohexyl Modification Expected Impact on Conformational Flexibility Potential Effect on Target Engagement
Parent Cyclohexyl Moderate Baseline
Methyl-substituted Cyclohexyl Reduced May improve binding through hydrophobic interactions or cause steric clash.
Hydroxyl-substituted Cyclohexyl Reduced May introduce a new hydrogen bonding opportunity.
Replacement with Phenyl Significantly Reduced Could pre-organize the molecule for binding or prevent optimal fit.

This table is illustrative and based on general medicinal chemistry principles.

The acetamide (B32628) linker connecting the aminophenyl and cyclohexyl moieties is a critical structural element that provides both spacing and hydrogen bonding capabilities. The amide bond itself is a key pharmacophoric feature, with the carbonyl oxygen acting as a hydrogen bond acceptor and the N-H group (in secondary amides) acting as a hydrogen bond donor. The length and flexibility of this linker can be modulated to optimize the orientation of the two ends of the molecule within the binding pocket.

Shortening or lengthening the linker by removing or adding methylene (B1212753) units could alter the distance between the aromatic ring and the cyclohexyl group, potentially improving or disrupting key interactions. The introduction of substituents on the methylene group of the acetamide linker could restrict rotation and influence the molecule's preferred conformation.

Computational and Theoretical Chemistry Applications for 2 4 Aminophenyl N Cyclohexylacetamide

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Research

2D- and 3D-QSAR Model Development and Validation

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a statistically significant correlation between the structural properties of a series of compounds and their biological activity. nih.gov While specific QSAR models developed exclusively for 2-(4-aminophenyl)-N-cyclohexylacetamide are not prominently featured in available literature, the methodology is widely applied to analogous structures, such as N-(2-Aminophenyl)-Benzamide derivatives. sphinxsai.com

The development of a QSAR model for a series of analogues based on the this compound scaffold would involve the following steps:

Data Set Preparation: A series of compounds with structural variations would be synthesized and their biological activity (e.g., enzyme inhibition, measured as IC₅₀) would be determined. This dataset is then divided into a training set, used to build the model, and a test set, used to validate its predictive power. sphinxsai.com

Descriptor Calculation: For each molecule, a wide range of molecular descriptors are calculated. 2D descriptors include physicochemical properties like molecular weight, logP (lipophilicity), and topological indices. 3D descriptors, used in methods like Molecular Field Analysis (MFA), describe the molecule's shape and electronic properties in three-dimensional space. sphinxsai.com

Model Generation and Validation: Statistical methods such as Genetic Function Approximation (GFA) or Partial Least Squares (PLS) are employed to generate an equation that links the descriptors to the observed biological activity. sphinxsai.com The model's quality is assessed through various statistical metrics.

A robust QSAR model is characterized by high internal and external predictive power. The table below lists the key statistical parameters used for model validation, along with typical values seen in high-quality models for similar compound series. sphinxsai.comnih.gov

ParameterSymbolDescriptionTypical Value for a Good Model
Correlation CoefficientMeasures the goodness-of-fit for the training set.> 0.7
Cross-validated Correlation Coefficientq² or r²(cv)Measures the internal predictive ability of the model using leave-one-out cross-validation.> 0.6
Predictive Correlation Coefficientr²(pred)Measures the model's ability to predict the activity of the external test set compounds.> 0.6

These models provide crucial insights into which structural features are essential for activity, thereby guiding the rational design of more potent compounds.

Pharmacophore Modeling and Design of Novel Analogues

Pharmacophore modeling is another cornerstone of computer-aided drug design that focuses on identifying the essential three-dimensional arrangement of chemical features necessary for a molecule to interact with a specific biological target. dovepress.comd-nb.info A pharmacophore model does not represent a real molecule but rather an abstract map of the key interaction points.

For this compound, a pharmacophore model can be generated based on its structural features, which are critical for molecular recognition. These features include:

Hydrogen Bond Donors (HBD): The primary amine (-NH₂) group and the amide N-H group.

Hydrogen Bond Acceptors (HBA): The carbonyl oxygen (C=O) atom.

Aromatic Ring (AR): The aminophenyl ring, capable of π-π stacking interactions.

Hydrophobic (HY): The cyclohexyl group and the phenyl ring.

The identified pharmacophoric features of the this compound scaffold are summarized in the table below.

Pharmacophoric FeatureStructural OriginPotential Interaction
Hydrogen Bond Donor (HBD)Amine (-NH₂)Donating a hydrogen bond to a target protein.
Hydrogen Bond Donor (HBD)Amide (-NH-)Donating a hydrogen bond to a target protein.
Hydrogen Bond Acceptor (HBA)Carbonyl (C=O)Accepting a hydrogen bond from a target protein.
Aromatic Ring (AR)Phenyl groupπ-π stacking or cation-π interactions.
Hydrophobic (HY)Cyclohexyl groupVan der Waals interactions within a hydrophobic pocket.

Once developed, this pharmacophore model can be used as a 3D query to screen large virtual databases of chemical compounds. This process, known as virtual screening, helps to identify structurally diverse molecules that possess the same essential pharmacophoric features and are therefore likely to exhibit similar biological activity. d-nb.info This allows for the discovery of novel analogues with potentially improved properties.

Density Functional Theory (DFT) and Quantum Chemical Calculations

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure and properties of molecules. nih.gov It provides a balance between accuracy and computational cost, making it a valuable tool for studying molecules of moderate size. udel.edu DFT calculations can predict a wide range of properties, from molecular geometry and reactivity to spectroscopic signatures.

Electronic Structure Analysis and Reactivity Prediction

DFT calculations are widely used to analyze the electronic landscape of a molecule, providing insights into its stability and reactivity. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov

HOMO: Represents the ability of a molecule to donate an electron. A higher HOMO energy corresponds to a better electron donor.

LUMO: Represents the ability of a molecule to accept an electron. A lower LUMO energy corresponds to a better electron acceptor.

HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a critical indicator of molecular stability and reactivity. A large gap implies high stability and low reactivity, while a small gap suggests the molecule is more reactive. nih.gov

Another useful tool is the Molecular Electrostatic Potential (MEP) map, which visualizes the charge distribution on the molecule's surface. Red regions indicate areas of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue regions indicate positive potential (electron-poor), which are prone to nucleophilic attack. researchgate.net

The table below presents representative DFT-calculated electronic properties for an analogous compound, N-(2-aminophenyl)-2-(4-bromophenoxy)acetamide, which illustrate the type of data obtained for such molecules. nih.gov

ParameterSymbolDefinitionRepresentative Value (eV)
HOMO EnergyE(HOMO)Energy of the highest occupied molecular orbital.-5.996
LUMO EnergyE(LUMO)Energy of the lowest unoccupied molecular orbital.-0.590
Energy GapΔEE(LUMO) - E(HOMO)5.406
Electronegativityχ-(E(HOMO)+E(LUMO))/23.293
Global Hardnessη(E(LUMO)-E(HOMO))/22.703

Spectroscopic Property Prediction and Interpretation

DFT calculations are highly effective in predicting the spectroscopic properties of molecules, which is crucial for their structural characterization. nih.gov

Vibrational Spectroscopy (IR and Raman): DFT can be used to calculate the vibrational frequencies of a molecule. chemrxiv.org These theoretical frequencies, when compared with experimental FT-IR and FT-Raman spectra, allow for a precise assignment of the observed vibrational bands to specific functional groups and bond movements (e.g., stretching, bending). A scaling factor is often applied to the calculated frequencies to correct for approximations in the theoretical model and achieve better agreement with experimental data. researchgate.net

Electronic Spectroscopy (UV-Vis): Time-Dependent DFT (TD-DFT) is used to predict the electronic transitions of a molecule, which correspond to the absorption bands observed in a UV-Vis spectrum. nih.govsemanticscholar.org This analysis helps in understanding the electronic structure and the nature of the orbitals involved in the absorption of light.

The following table provides a hypothetical comparison of calculated and experimental vibrational frequencies for key functional groups in a molecule like this compound, based on data from analogous compounds. researchgate.netchemrxiv.org

Vibrational ModeFunctional GroupTypical Experimental Wavenumber (cm⁻¹)Typical Calculated Wavenumber (cm⁻¹)
N-H Stretch (Amine)-NH₂3400-33003450-3350
N-H Stretch (Amide)-NH-~3300~3350
C-H Stretch (Aromatic)Ar-H3100-30003150-3050
C-H Stretch (Aliphatic)-CH₂, -CH-3000-28503050-2900
C=O Stretch (Amide)-C=O~1650~1680
C-N Stretch-C-N-1400-12001420-1220

This synergy between computational prediction and experimental measurement is invaluable for confirming molecular structures and understanding their fundamental properties.

Future Directions and Interdisciplinary Research Opportunities

Exploration of 2-(4-aminophenyl)-N-cyclohexylacetamide as a Scaffold for Complex Chemical Probe Development

The development of chemical probes is a cornerstone of chemical biology, enabling the study of biological processes in living systems. nih.gov A chemical probe, typically a small molecule, is designed to interact with a specific protein target, allowing for the investigation of that target's function and role in disease. nih.gov The core structure of this compound presents a versatile scaffold for the design of such probes.

The primary amine on the phenyl ring is a key functional group that can be readily modified to introduce reporter tags (like fluorophores or biotin) or reactive groups for covalent modification of the target protein. frontiersin.org This modular design allows for the synthesis of both activity-based and affinity-based probes. nih.gov For instance, a photoactivatable group could be attached to the aminophenyl ring, enabling researchers to initiate a covalent bond between the probe and its target protein upon light irradiation, a technique used to validate drug-target engagement. imperial.ac.uk

Table 1: Potential Modifications of the this compound Scaffold for Chemical Probe Development

Modification SitePotential ModificationPurpose in Chemical Probe Design
4-amino groupAcylation with a fluorophore (e.g., fluorescein, rhodamine)Visualization of target protein localization in cells
4-amino groupCoupling with biotinAffinity purification of the target protein and its binding partners
Phenyl ringIntroduction of a photo-crosslinking group (e.g., diazirine)Covalent labeling of the target protein for identification
Cyclohexyl ringDerivatization to improve cell permeability or target affinityOptimization of probe performance in biological systems

The development of chemical probes from the this compound scaffold would facilitate the identification of its cellular targets and the elucidation of its mechanism of action, should it exhibit biological activity. smolecule.com

Advanced Methodologies for High-Throughput Synthesis and Screening of Derivatives

To explore the full potential of the this compound scaffold, the synthesis and screening of a large library of its derivatives are necessary. High-throughput synthesis (HTS) techniques are instrumental in achieving this. Methodologies such as solid-phase synthesis, where molecules are built on a resin support, could be adapted for the rapid generation of a diverse library of this compound analogs. This approach has been successfully used for the synthesis of other complex molecular libraries.

The modular nature of this compound lends itself well to a combinatorial synthesis approach. By varying the substituents on the phenyl ring and replacing the cyclohexyl group with a wide range of other cyclic or acyclic moieties, a vast chemical space can be explored. Once synthesized, these libraries of compounds can be subjected to high-throughput screening (HTS) to identify "hits" with desired biological activities. For example, screening against a panel of cancer cell lines could identify derivatives with potent anti-proliferative effects, similar to what has been observed for other phenylacetamide derivatives.

Integration of Artificial Intelligence and Machine Learning in Derivative Design and Prediction

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by enabling the rapid in silico design and property prediction of new molecules. nih.gov For the this compound scaffold, AI and ML algorithms could be employed to design novel derivatives with enhanced potency, selectivity, and favorable pharmacokinetic properties.

By training a machine learning model on a dataset of known bioactive molecules with similar structural features, it is possible to predict the biological activity of virtual derivatives of this compound. nih.gov This predictive power allows for the prioritization of the most promising candidates for synthesis, thereby saving time and resources. Furthermore, generative AI models can design entirely new molecules based on the this compound scaffold, optimized for specific biological targets.

Table 2: Application of AI/ML in the Development of this compound Derivatives

AI/ML ApplicationDescriptionPotential Outcome
Quantitative Structure-Activity Relationship (QSAR) ModelingBuilding predictive models that correlate structural features with biological activity.Identification of key structural motifs for desired activity.
Virtual ScreeningDocking virtual libraries of derivatives into the binding sites of target proteins.Prioritization of compounds with high predicted binding affinity.
De Novo DesignGenerating novel molecular structures with desired properties based on the core scaffold.Discovery of innovative drug candidates with improved efficacy.
ADMET PredictionPredicting the absorption, distribution, metabolism, excretion, and toxicity profiles of derivatives.Early identification of candidates with favorable drug-like properties.

Emerging Applications in Chemical Biology and Mechanistic Understanding

The this compound scaffold and its derivatives hold promise for various applications in chemical biology beyond target identification. For example, derivatives with specific biological activities could be used as tool compounds to perturb and study cellular pathways. Should a derivative be found to inhibit a particular enzyme, it could be used to probe the physiological consequences of that enzyme's inhibition.

The aminophenyl group is a feature of compounds that have been investigated for their activity against cancer cells. nih.gov For instance, N-(4-(3-aminophenyl)thiazol-2-yl)acetamide has been identified as a novel scaffold active against both sensitive and resistant cancer cell lines. nih.gov This suggests that derivatives of this compound could be explored for similar anticancer properties. Mechanistic studies would then be crucial to understand how these compounds exert their effects, for example, by investigating their impact on cell cycle progression, apoptosis, or specific signaling pathways.

Development of Novel Analytical Techniques for Characterizing Compound Interactions in Complex Systems

Understanding how a small molecule like this compound interacts with its biological targets is fundamental to its development as a probe or therapeutic agent. A variety of analytical techniques can be employed to characterize these interactions.

Biophysical methods such as Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) can provide quantitative data on the binding affinity and thermodynamics of the interaction between the compound and a purified protein. In more complex biological systems, techniques like cellular thermal shift assays (CETSA) can be used to confirm target engagement in living cells. Advanced mass spectrometry-based proteomics approaches can identify the protein targets of a compound from a whole-cell lysate. The development and application of these analytical methods will be crucial in advancing our understanding of the biological activity of the this compound scaffold.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 2-(4-aminophenyl)-N-cyclohexylacetamide in academic settings?

  • Answer : The compound can be synthesized via multicomponent reactions (MCRs) involving isocyanides, aldehydes, and amines. For example, structurally similar N-cyclohexylacetamide derivatives were synthesized using isocyanide-based MCRs under mild conditions, yielding products in moderate to low yields (47% in one case) . Optimizing reaction parameters such as solvent polarity (e.g., dichloromethane), temperature (room temperature to 50°C), and stoichiometric ratios of reactants can improve efficiency. Characterization typically involves HRMS for molecular weight confirmation and IR spectroscopy to identify functional groups like amide C=O stretches (~1655 cm⁻¹) .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Answer : Key techniques include:

  • High-Resolution Mass Spectrometry (HRMS) : To confirm molecular formula and purity (e.g., observed vs. calculated mass accuracy within ±0.0008 Da) .
  • Infrared (IR) Spectroscopy : For identifying amide bonds (1655–1719 cm⁻¹) and aromatic C-H/N-H stretches (3055–3291 cm⁻¹) .
  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to resolve cyclohexyl protons (δ 1.0–2.5 ppm) and aromatic signals from the 4-aminophenyl group (δ 6.5–7.5 ppm).

Q. What safety protocols should be followed when handling arylacetamide derivatives with amine substituents?

  • Answer : Based on structurally related compounds:

  • Personal Protective Equipment (PPE) : Use nitrile gloves, chemical-resistant lab coats, and ANSI-approved goggles to prevent skin/eye contact .
  • Ventilation : Work in a fume hood to avoid inhalation of dust/aerosols, as similar compounds exhibit respiratory irritation (H335 hazard) .
  • Emergency Measures : For accidental exposure, rinse eyes with water for ≥15 minutes and seek medical evaluation for potential acute toxicity (H302/H319 classifications) .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve low yields in N-cyclohexylacetamide synthesis?

  • Answer : Low yields (e.g., 6–47% in MCRs ) may arise from steric hindrance or competing side reactions. Strategies include:

  • Catalyst Screening : Lewis acids (e.g., ZnCl₂) or organocatalysts to enhance reaction kinetics.
  • Solvent Optimization : Polar aprotic solvents (e.g., DMF) may improve solubility of aromatic intermediates.
  • Temperature Gradients : Stepwise heating (e.g., 50°C → 80°C) to drive equilibrium toward product formation.

Q. What analytical approaches resolve discrepancies in solubility data for arylacetamide derivatives?

  • Answer : Conflicting solubility reports (e.g., ">61.3 µg/mL" in some derivatives ) necessitate:

  • HPLC-PDA Analysis : Quantify solubility via calibration curves under controlled pH/temperature.
  • DSC/TGA : Assess thermal stability and polymorphic transitions affecting dissolution .
  • Co-solvency Studies : Use hydrotropic agents (e.g., PEG-400) to enhance aqueous solubility for in vitro assays.

Q. How can researchers address conflicting toxicological data for structurally related acetamides?

  • Answer : Discrepancies in hazard classifications (e.g., H302 vs. undefined oral toxicity ) require:

  • In Silico Modeling : Predict toxicity via QSAR tools (e.g., OECD Toolbox) to prioritize in vivo testing.
  • Dose-Response Studies : Conduct acute toxicity assays (OECD 423) on rodent models to refine LD50 values.
  • Metabolite Profiling : Identify toxic metabolites (e.g., reactive quinone imines) via LC-MS/MS .

Data Contradiction Analysis

Q. How should researchers interpret variability in reported melting points for N-cyclohexylacetamide analogs?

  • Answer : Melting point (MP) variations (e.g., 153–162°C vs. 161–162°C ) may stem from:

  • Polymorphism : Recrystallize the compound from different solvents (e.g., ethanol vs. ethyl acetate) to isolate stable forms.
  • Purity Differences : Use DSC to detect impurities (<95% purity) affecting MP ranges .
  • Methodological Variance : Calibrate equipment (e.g., capillary vs. automated MP apparatus) to standardize measurements.

Methodological Best Practices

Q. What strategies ensure reproducibility in synthesizing this compound?

  • Answer :

  • Detailed Reaction Logs : Document exact stoichiometry, solvent batches, and humidity levels.
  • Chromatographic Purity Checks : Use HPLC/GC to confirm >95% purity before further testing .
  • Collaborative Validation : Share synthetic protocols with independent labs to cross-verify yields and characterization data.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.